2-Bromo-5-(pyridin-2-ylmethoxy)pyridine
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Overview
Description
2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the second position and a pyridin-2-ylmethoxy group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as inflammation and cell differentiation .
Mode of Action
It is likely that this compound interacts with its target protein in a manner similar to other pyridine derivatives, potentially through the formation of a covalent bond .
Biochemical Pathways
Given its potential target, it may influence pathways related to inflammation and cell differentiation .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also reported to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .
Result of Action
Given its potential target, it may have effects on inflammation and cell differentiation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the pyridin-2-ylmethoxy group. One common method involves the reaction of 2-methylpyridine with bromine to form 2-bromo-5-methylpyridine. This intermediate is then reacted with pyridin-2-ylmethanol under appropriate conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and subsequent functionalization reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(pyridin-2-ylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Scientific Research Applications
2-Bromo-5-(pyridin-2-ylmethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the pyridin-2-ylmethoxy group.
5-Bromo-2-methylpyridin-3-amine: Another bromopyridine derivative used in similar coupling reactions.
2-Bromo-4-methoxy-5-methylpyridine: Contains a methoxy group instead of the pyridin-2-ylmethoxy group.
Uniqueness
2-Bromo-5-(pyridin-2-ylmethoxy)pyridine is unique due to the presence of both the bromine atom and the pyridin-2-ylmethoxy group, which confer specific reactivity and properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds.
Properties
IUPAC Name |
2-bromo-5-(pyridin-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-5-4-10(7-14-11)15-8-9-3-1-2-6-13-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRCHFCQBOMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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